1-(2,5-Dichlorophenyl)tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a 2,5-dichlorophenyl group. This compound is part of the broader class of tetrazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. Tetrazoles are notable for their high nitrogen content and unique electronic properties, making them valuable in various chemical and biological contexts .
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dichlorophenyl)tetrazole typically involves the cyclization of azide and nitrile compounds. One common method includes the reaction of 2,5-dichlorobenzonitrile with sodium azide under acidic conditions. This reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring .
Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields. The use of catalysts like aluminum hydroxide or palladium nanoparticles can enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
1-(2,5-Dichlorophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to convert the tetrazole ring into amine derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)tetrazole has a wide range of applications in scientific research:
Wirkmechanismus
The biological activity of 1-(2,5-Dichlorophenyl)tetrazole is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. This inhibition occurs through the binding of the tetrazole ring to the enzyme’s active site, preventing substrate access and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dichlorophenyl)tetrazole can be compared to other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole: Lacks the chlorine substituents, resulting in different electronic properties and reactivity.
5-(4-Chlorophenyl)-1H-tetrazole: Similar in structure but with a single chlorine substituent, leading to variations in biological activity and chemical behavior.
The presence of two chlorine atoms in this compound enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions and potentially more potent in biological applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Continued exploration of its properties and applications will likely yield further insights and innovations.
Eigenschaften
Molekularformel |
C7H4Cl2N4 |
---|---|
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
1-(2,5-dichlorophenyl)tetrazole |
InChI |
InChI=1S/C7H4Cl2N4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H |
InChI-Schlüssel |
MYHFHLSNWOQVLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N2C=NN=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.